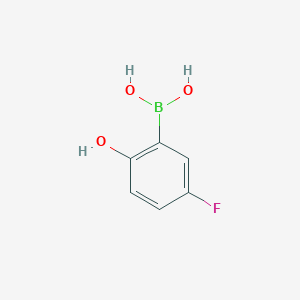

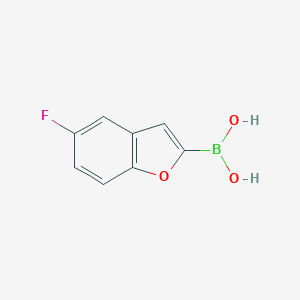

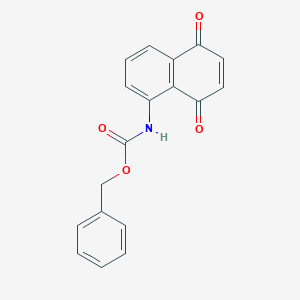

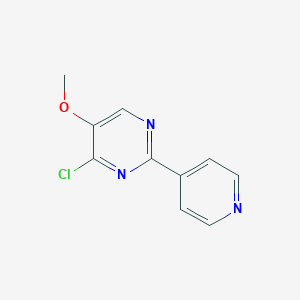

![molecular formula C9H10O2 B151883 1-[3-(Hydroxymethyl)phenyl]ethan-1-one CAS No. 125604-06-0](/img/structure/B151883.png)

1-[3-(Hydroxymethyl)phenyl]ethan-1-one

説明

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, 1,1,1-tris(hydroxymethyl)ethane is used as a tripod ligand for copper-catalyzed cross-coupling reactions, indicating that hydroxymethyl groups can be reactive sites for forming C-N, C-S, and C-O bonds . Another synthesis approach involves the reaction of (3-chloromethyl-4-hydroxyphenyl)ethanone with alcohols, which could be analogous to the synthesis of 1-[3-(Hydroxymethyl)phenyl]ethan-1-one by substituting the appropriate alcohol .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-[3-(Hydroxymethyl)phenyl]ethan-1-one has been studied using various spectroscopic methods and molecular modeling. For example, the structure and vibrational spectra of a related compound were computed using density functional theory, which could also be applied to 1-[3-(Hydroxymethyl)phenyl]ethan-1-one . Additionally, X-ray crystal diffraction has been used to determine the structure of related compounds .

Chemical Reactions Analysis

The chemical reactivity of compounds with hydroxymethyl groups includes the formation of C-N, C-S, and C-O bonds as facilitated by copper catalysis . The hydroxymethyl group can also be involved in hydrogen bond formation, as seen in the synthesis of (3-alkoxymethyl-4-hydroxyphenyl)ethanones .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized by IR, UV, and NMR spectroscopy. For example, the enthalpy values of hydrogen bonds in (3-alkoxymethyl-4-hydroxyphenyl)ethanones were determined, which could be relevant to the properties of 1-[3-(Hydroxymethyl)phenyl]ethan-1-one . The thermal stability of related polymeric materials was also assessed using TGA analysis .

Relevant Case Studies

Case studies involving similar compounds include the biological evaluation of novel pyrazol derivatives, which showed potential for suppressing lung cancer cell growth . Additionally, the molecular docking study of a related compound with kinesin spindle protein suggests potential inhibitory activity, which could be an area of interest for 1-[3-(Hydroxymethyl)phenyl]ethan-1-one .

科学的研究の応用

Ligand Design for Cross-Coupling Reactions

1,1,1-tris(hydroxymethyl)ethane, a related compound to 1-[3-(Hydroxymethyl)phenyl]ethan-1-one, is identified as an efficient tridentate O-donor ligand for copper-catalyzed formation of C-N, C-S, and C-O bonds. Its utility in facilitating copper-catalyzed cross-coupling reactions of aryl iodides with amides, thiols, and phenols to yield desired products in good to excellent yields is significant (Yao‐Jung Chen & Hsin-Hung Chen, 2006).

Enzymatic Synthesis of Enantiomerically Pure Diols

The use of oxidoreductases for the synthesis of enantiomerically pure diols, including compounds like 1-[3-(hydroxymethyl)phenyl]ethanol, is noteworthy. This process, involving an aldoketo reductase from Escherichia coli and an alcohol dehydrogenase from Lactobacillus brevis, demonstrates the production of these diols with high enantiomeric purity (P. Gennaro et al., 2010).

Novel Ligand Systems for Metal Complexes

The transformation of 1,1,1-tris(hydroxymethyl)ethane, a related compound, into tris(iminophosphorane) scaffolds is another significant application. These scaffolds, bearing cyclopentyl or phenyl groups, are used in synthesizing various transition-metal complexes, indicating the versatility of these ligands (L. Beaufort, Lionel Delaude, & A. Noels, 2007).

Asymmetric Conversion in Organic Synthesis

The asymmetric conversion of 1-phenyl-1,2-ethanediol by Candida parapsilosis SYB-1 to produce S-1-phenyl-1,2-ethanediol with high optical purity showcases the potential of microbial biocatalysts in synthesizing chiral building blocks for organic synthesis (Nie Yao, 2003).

Hydroalkoxylation Reactions

Gold(I)-catalyzed intermolecular allene hydroalkoxylation, involving the reaction of 1-phenyl-1,2-butadiene with 2-phenyl-1-ethanol, is an efficient process yielding significant products. This method's efficacy for various allenes and alcohols underlines its broad applicability in organic synthesis (Zhibin Zhang & R. Widenhoefer, 2008).

Synthesis of Nitrogen-Containing Heterocycles

The synthesis of 1-aza-3,6-diphosphacycloheptanes from 1,2-bis[(hydroxymethyl)(phenyl)phosphino]ethane reflects the diversity of reactions involving 1-[3-(Hydroxymethyl)phenyl]ethan-1-one derivatives. This process, yielding stereochemically diverse products, is integral to the synthesis of novel nitrogen-containing heterocycles (T. I. Fesenko et al., 2012).

Prins Bicyclization

The Prins bicyclization of (E)-4-(2-(hydroxymethyl)phenyl)but-3-en-1-ol with aldehydes, leading to the synthesis of 1-(tetrahydrofuran-3-yl)-1,3-dihydroisobenzofuran derivatives, exemplifies the potential of 1-[3-(Hydroxymethyl)phenyl]ethan-1-one in complex organic synthesis reactions (B. Reddy et al., 2013).

特性

IUPAC Name |

1-[3-(hydroxymethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDBVWZKUQYGPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30566700 | |

| Record name | 1-[3-(Hydroxymethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(Hydroxymethyl)phenyl]ethan-1-one | |

CAS RN |

125604-06-0 | |

| Record name | 1-[3-(Hydroxymethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

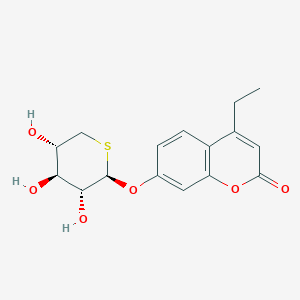

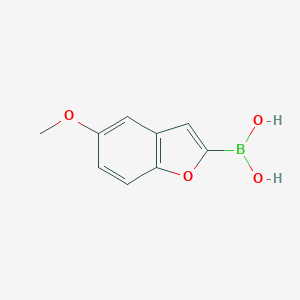

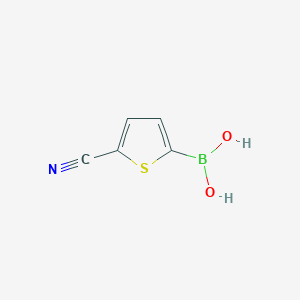

![(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B151809.png)